3-(1-Hydroxycyclohexyl)prop-2-ynoic acid
Overview
Description
3-(1-Hydroxycyclohexyl)prop-2-ynoic acid is an organic compound with the molecular formula C9H12O3. It features a cyclohexyl ring attached to a propynoic acid moiety, with a hydroxyl group on the cyclohexyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Hydroxycyclohexyl)prop-2-ynoic acid typically involves the reaction of cyclohexanone with propargyl bromide in the presence of a base, followed by oxidation to introduce the hydroxyl group. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)
Oxidizing Agent: Pyridinium chlorochromate (PCC) or Jones reagent
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(1-Hydroxycyclohexyl)prop-2-ynoic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids
Reduction: Formation of alcohols or alkanes
Substitution: Introduction of different functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents like thionyl chloride (SOCl2), nucleophiles like amines or alcohols
Major Products
The major products formed from these reactions include cyclohexyl ketones, cyclohexyl alcohols, and various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
3-(1-Hydroxycyclohexyl)prop-2-ynoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules
Biology: Investigated for its potential biological activity and interactions with biomolecules
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-(1-Hydroxycyclohexyl)prop-2-ynoic acid exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl group and the propynoic acid moiety play crucial roles in its reactivity and binding affinity. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol: Similar structure but lacks the propynoic acid moiety
Propiolic acid: Contains the propynoic acid moiety but lacks the cyclohexyl ring
Cyclohexanone: Similar cyclohexyl structure but lacks the hydroxyl group and propynoic acid moiety
Uniqueness
3-(1-Hydroxycyclohexyl)prop-2-ynoic acid is unique due to the combination of the cyclohexyl ring, hydroxyl group, and propynoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
3-(1-hydroxycyclohexyl)prop-2-ynoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c10-8(11)4-7-9(12)5-2-1-3-6-9/h12H,1-3,5-6H2,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKWVRMMNSOVDDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#CC(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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